Cas no 25069-86-7 (Phenol, 4-(diphenylamino)-)

Phenol, 4-(diphenylamino)-, is an aromatic organic compound featuring a phenol core substituted with a diphenylamino group at the para position. This structure imparts unique electronic and photophysical properties, making it valuable in materials science and optoelectronic applications. The compound exhibits strong electron-donating characteristics due to the diphenylamino moiety, enhancing its utility as a building block for charge-transport materials, fluorescent dyes, and organic semiconductors. Its stability and tunable reactivity further enable its use in synthesizing advanced polymers and small-molecule derivatives. The compound’s well-defined structure and functional versatility make it a preferred choice for research in organic electronics and photofunctional materials.
Phenol, 4-(diphenylamino)- structure
Phenol, 4-(diphenylamino)- structure
Product Name:Phenol, 4-(diphenylamino)-
CAS No:25069-86-7
MF:C18H15NO
MW:261.317804574966
CID:1420637
PubChem ID:11492641
Update Time:2025-05-24

Phenol, 4-(diphenylamino)- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 4-(diphenylamino)-
    • 4-(N-phenylanilino)phenol
    • 4-(DIphenylamino)phenol
    • E81342
    • CS-0110718
    • DTXSID50467528
    • SCHEMBL348117
    • BS-45877
    • 25069-86-7
    • MFCD20259251
    • SZNBBGIZLQDSGC-UHFFFAOYSA-N
    • Inchi: 1S/C18H15NO/c20-18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,20H
    • InChI Key: SZNBBGIZLQDSGC-UHFFFAOYSA-N
    • SMILES: OC1C=CC(=CC=1)N(C1C=CC=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 261.11545
  • Monoisotopic Mass: 261.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 23.5Ų

Experimental Properties

  • PSA: 23.47

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Phenol, 4-(diphenylamino)- Suppliers

Amadis Chemical Company Limited
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(CAS:25069-86-7)Phenol, 4-(diphenylamino)-
Order Number:A1221947
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:02
Price ($):508
Email:sales@amadischem.com

Additional information on Phenol, 4-(diphenylamino)-

Phenol, 4-(diphenylamino)-: A Comprehensive Overview

Phenol, 4-(diphenylamino)-, also known by its CAS number CAS No. 25069-86-7, is a significant compound in the field of organic chemistry. This compound has garnered attention due to its unique properties and diverse applications across various industries. In this article, we will delve into the structure, synthesis, applications, and recent advancements related to Phenol, 4-(diphenylamino)-.

The molecular structure of Phenol, 4-(diphenylamino)- consists of a phenolic group attached to a diphenylamino substituent. This arrangement imparts the compound with distinctive electronic and optical properties. The diphenylamino group acts as an electron-donating moiety, which enhances the compound's ability to participate in various chemical reactions. Recent studies have highlighted the importance of this compound in the development of advanced materials, particularly in the realm of organic electronics.

One of the most notable applications of Phenol, 4-(diphenylamino)- is in the synthesis of conductive polymers. These polymers have found extensive use in flexible electronics, light-emitting diodes (LEDs), and sensors. The ability of Phenol, 4-(diphenylamino)- to form stable conjugated systems makes it an ideal precursor for such applications. Researchers have also explored its potential in drug delivery systems, where its biocompatibility and controlled release properties are highly valued.

In terms of synthesis, several methods have been developed to produce Phenol, 4-(diphenylamino)-. One common approach involves the nucleophilic aromatic substitution reaction between phenol derivatives and diphenylamine. This method has been optimized to achieve high yields and purity levels. Recent advancements in catalytic systems have further enhanced the efficiency of this synthesis process.

The optical properties of Phenol, 4-(diphenylamino)- have been extensively studied for their potential in nonlinear optics and photonic devices. The compound exhibits strong absorption bands in the visible region, making it suitable for applications such as optical limiting and wavelength conversion. These properties have been leveraged in cutting-edge research aimed at developing next-generation optical communication systems.

In addition to its technical applications, Phenol, 4-(diphenylamino)- has also found relevance in biological systems. Studies have shown that this compound can interact with biomolecules such as proteins and DNA under specific conditions. This interaction has implications for drug design and bioimaging technologies.

The environmental impact of synthesizing and using Phenol, 4-(diphenylamino)- has also come under scrutiny. Researchers are actively exploring greener synthesis methods that minimize waste and reduce energy consumption. These efforts align with global sustainability goals and highlight the importance of responsible chemical practices.

In conclusion, Phenol, 4-(diphenylamino)-, or CAS No. 25069-86-7, is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties continue to drive innovation in materials science, electronics, and biotechnology. As research progresses, new opportunities for utilizing this compound are expected to emerge.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:25069-86-7)Phenol, 4-(diphenylamino)-
A1221947
Purity:99%
Quantity:5g
Price ($):508
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